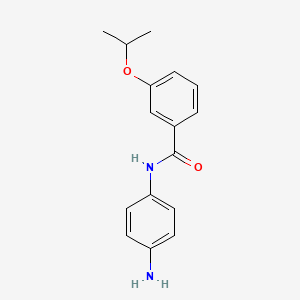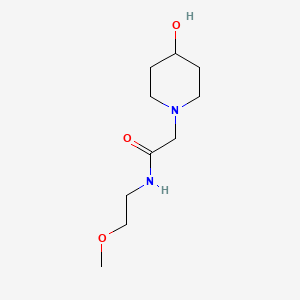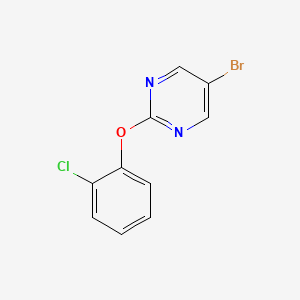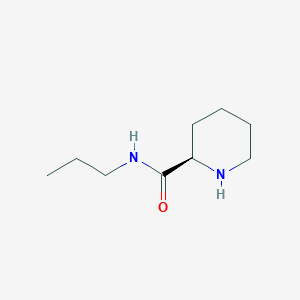
(2R)-N-propylpiperidine-2-carboxamide
Vue d'ensemble
Description
(2R)-N-propylpiperidine-2-carboxamide, also known as (2R)-NPCA, is an organic compound that has recently been the focus of scientific research. It is a chiral amide and an analog of the neurotransmitter GABA (γ-Aminobutyric acid). (2R)-NPCA has been studied for its potential applications in neuroscience, as well as its ability to act as a GABA agonist.
Applications De Recherche Scientifique
Insect Repellent Research
(Grant et al., 2020) discussed the use of carboxamides, including (2R)-N-propylpiperidine-2-carboxamide, as novel insect repellents. These compounds, particularly acylpiperidines and carboxamides, showed potential as more effective alternatives to DEET. They demonstrated the ability to inhibit the activity of insect odorant receptors, indicating their effectiveness in disrupting insect olfactory systems.
Cancer Treatment Research
(2R)-N-propylpiperidine-2-carboxamide has been studied in the context of cancer treatment. (Riahi et al., 2008) and (Sharma, 2014), (Sharma, 2015) conducted studies on derivatives of (2R)-N-propylpiperidine-2-carboxamide as inhibitors of poly(ADP-ribose) polymerase (PARP), which is a target for cancer therapy. These studies involved quantitative structure-activity relationship analysis and demonstrated the potential of these compounds in inhibiting PARP, a key enzyme involved in cancer cell proliferation.
Organic Synthesis and Biocatalysis
Research has also been conducted on the use of (2R)-N-propylpiperidine-2-carboxamide in organic synthesis and biocatalysis. (Morán-Ramallal et al., 2010), (Morán-Ramallal et al., 2007), and (Chen et al., 2012) focused on the preparation and transformation of carboxamide compounds for the synthesis of non-natural amino acids and other organic compounds. These studies highlighted the role of specific carboxamides in producing enantiopure compounds, which are crucial for the development of pharmaceuticals and other specialized organic materials.
Medical Imaging and Drug Synthesis
Carboxamides, including (2R)-N-propylpiperidine-2-carboxamide, have been researched for their potential in medical imaging and drug synthesis. (Beer et al., 1995) studied the synthesis of related compounds for use in positron emission tomography (PET), a medical imaging technique. The research explored the creation of novel compounds that inhibit monoamine oxidase B (MAO-B), which is significant in neuropsychiatric diseases.
Propriétés
IUPAC Name |
(2R)-N-propylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDKXVVKOCEJEY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-propylpiperidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B1437457.png)
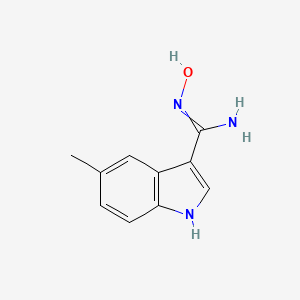
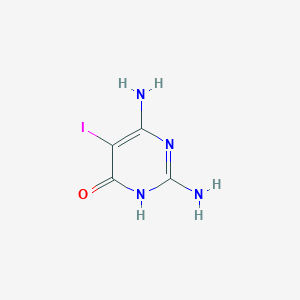
![methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1437460.png)
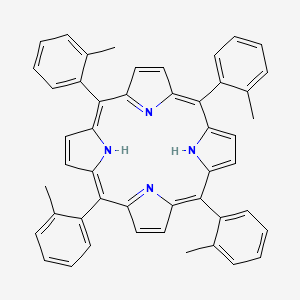
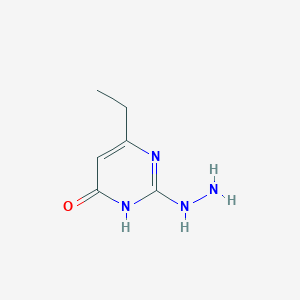
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea](/img/structure/B1437464.png)
![4-[1-(Methoxyimino)ethyl]-2-methylphenol](/img/structure/B1437465.png)
![N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437467.png)
![N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437470.png)
![2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine](/img/structure/B1437473.png)
